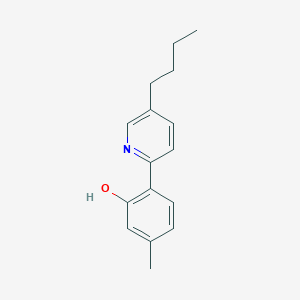
2-(5-butyl-2-pyridinyl)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic routes for compounds similar to "2-(5-butyl-2-pyridinyl)-5-methylphenol" involve multi-step organic reactions, including but not limited to Williamson ether synthesis, hydrolysis, and catalyzed annulation processes. For example, the synthesis of complex pyridine derivatives often employs catalyzed reactions to achieve high regioselectivity and yields (Hou Hao-qing, 2010). Another method involves the phosphine-catalyzed [4 + 2] annulation, demonstrating the versatility of synthetic approaches for constructing pyridine-based frameworks (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds have been analyzed using various spectroscopic techniques and computational methods. For instance, detailed NMR and UV-Vis spectroscopy, supported by density functional theory (DFT) calculations, provide insights into the structural attributes and electronic configurations (Y. Ulaş, 2021).
Chemical Reactions and Properties
Compounds with pyridine and phenol moieties engage in a wide range of chemical reactions, reflecting their rich chemistry. For example, reactions involving electrophilic and nucleophilic substitutions are common, leading to the formation of highly functionalized derivatives with potential biological and materials applications (N. E. A. Abd El-Sattar et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and luminescent characteristics of related compounds, are strongly influenced by their molecular structures. For instance, boron complexes with phenol-pyridine derivatives exhibit notable luminescence, suggesting applications in materials science (Hongyu Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are key areas of study. Research on Schiff base condensation products and their interactions with metals like copper reveals complex behavior including radical formation and unique N-N coupling reactions, indicative of the diverse reactivity profile of these compounds (G. Speier et al., 1996).
Applications De Recherche Scientifique
Synthesis of Functionalized Compounds :
- The study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Complex Formation and Spin Interaction Studies :
- Orio et al. (2010) investigated Schiff and Mannich bases involving pyridinylmethylimino compounds and their zinc bis-phenolate complexes, examining spin interactions in these complexes (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Exploration of Malaria Treatment Compounds :
- The research by Chavchich et al. (2016) explores the use of 2-aminomethylphenols analogs for malaria treatment and prevention, highlighting JPC-3210 as a promising compound (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).
Catalysis in Organic Reactions :
- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol, demonstrating the significance of ionic liquids in organic synthesis (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Antimicrobial and Anticancer Agent Synthesis :
- The study by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives highlighted their antimicrobial and anticancer potentialities, providing insights into the synthesis of new therapeutic agents (Abd El-Sattar, El‐Adl, El-hashash, Salama, & Elhady, 2021).
Co-Antioxidant Systems and Radical-Trapping :
- Research by Valgimigli et al. (2013) discussed the development of potent radical-trapping antioxidants, such as 3-pyridinols and 5-pyrimidinols, suggesting their effectiveness in co-antioxidant systems (Valgimigli, Bartolomei, Amorati, Haidasz, Hanthorn, Nara, Brinkhorst, & Pratt, 2013).
Biosynthesis of Antineoplastic Agents :
- Barry, Nayar, and Begley (1989) examined phenoxazinone synthase, which catalyzes the formation of 2-aminophenoxazinone, a step in the biosynthesis of the antineoplastic agent actinomycin (Barry, Nayar, & Begley, 1989).
Corrosion Inhibition Studies :
- Hegazy, Hasan, Emara, Bakr, and Youssef (2012) studied Schiff bases, including pyridinyliminomethylphenol compounds, as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Propriétés
IUPAC Name |
2-(5-butylpyridin-2-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-4-5-13-7-9-15(17-11-13)14-8-6-12(2)10-16(14)18/h6-11,18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNSUWWFFIXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

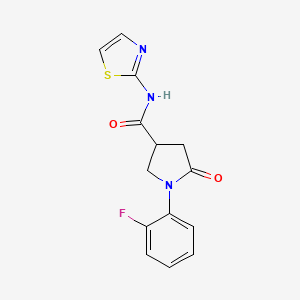
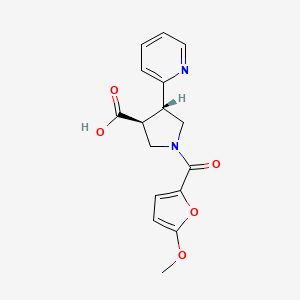
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)
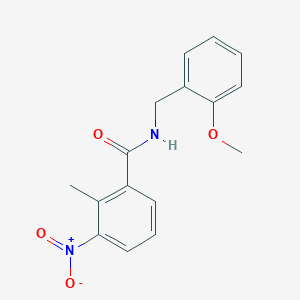
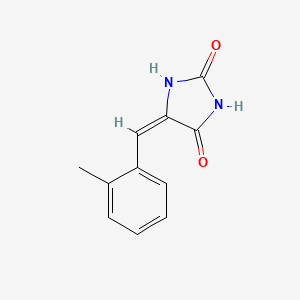
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)
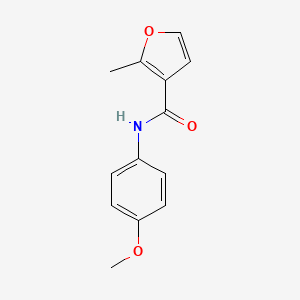


![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)
![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)